Ethyl 5-cyano-2-methyl-4-(2-methylpropyl)-6-methylsulfanyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 5-cyano-2-methyl-4-(2-methylpropyl)-6-methylsulfanyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the dihydropyridine family. This compound is characterized by its unique structure, which includes a cyano group, a methylsulfanyl group, and an ester functional group. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-2-methyl-4-(2-methylpropyl)-6-methylsulfanyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of a base such as piperidine . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-2-methyl-4-(2-methylpropyl)-6-methylsulfanyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide (NaOMe) and ammonia (NH₃) are commonly employed.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
Ethyl 5-cyano-2-methyl-4-(2-methylpropyl)-6-methylsulfanyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-2-methyl-4-(2-methylpropyl)-6-methylsulfanyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit calcium channels, which is a common mechanism for dihydropyridine derivatives in treating hypertension . The pathways involved often include modulation of intracellular calcium levels and subsequent cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-5-cyano-2,4-bis-(4-methyl-phen-yl)-4H-pyran-3-carboxylate .
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate .
Uniqueness
Ethyl 5-cyano-2-methyl-4-(2-methylpropyl)-6-methylsulfanyl-1,4-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
231935-10-7 |
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Molecular Formula |
C15H22N2O2S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
ethyl 5-cyano-2-methyl-4-(2-methylpropyl)-6-methylsulfanyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C15H22N2O2S/c1-6-19-15(18)13-10(4)17-14(20-5)12(8-16)11(13)7-9(2)3/h9,11,17H,6-7H2,1-5H3 |
InChI Key |
PDRQSDQGSWLRJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1CC(C)C)C#N)SC)C |
solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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